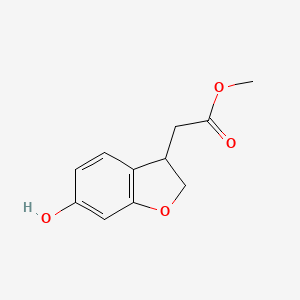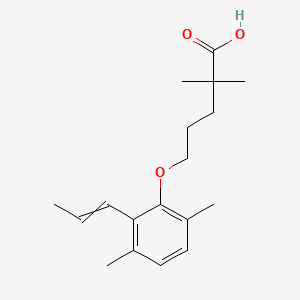
DL-Serine-2,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Serine-2,3,3-d3 is the deuterium labeled DL-Serine . It is a fundamental metabolite and a mixture of D-Serine and L-Serine . It has antiviral activity against the multiplication of tobacco mosaic virus (TMV) .
Synthesis Analysis
This compound can be used in the synthesis of novel tryptoline derivatives as IDO (indoleamine 2,3-Deoxygenase) inhibitors . These inhibitors can potentially be used for Alzheimer’s treatment .Molecular Structure Analysis
The empirical formula of this compound is C3D3H4NO3 . Its molecular weight is 108.11 . The SMILES string representation of its structure is OC([2H])([2H])C(N)([2H])C(O)=O .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
This compound is a solid powder . It has a mass shift of M+3 .Scientific Research Applications
Crystal Growth and Characterization : DL-serine has been studied for its crystallization properties in silica gel, characterized by X-ray diffraction, density determination, and other methods (Ramachandran & Natarajan, 2005).
Therapeutic Potential in Schizophrenia and Depression : D-Serine is a co-agonist at the NMDA glutamate receptor and has been studied for its potential therapeutic use in schizophrenia and depression. It has been evaluated in clinical studies for its effectiveness and as a biomarker for antidepressant response (MacKay et al., 2019).
Bioanalytical Methods for Determination : A method using liquid chromatography tandem mass spectrometry (LC/MS/MS) has been developed for the simultaneous determination of D- and L-serine in human plasma. This is critical for studying D-serine in NMDA receptor-related diseases (Sugimoto et al., 2015).
Spontaneous Peptidization Studies : The dynamics of spontaneous peptidization of L-, D-, and DL-Serine have been investigated to understand their differences in peptidization dynamics, which is crucial for understanding their biological roles (Godziek et al., 2016).
Role in Cancer : Serine's role in cancer has been investigated, focusing on the serine biosynthetic pathway and its importance in cancer cell proliferation and tumor growth (Zhao et al., 2020).
Solid State Dynamics : Research on the solid-state dynamic properties of racemic and enantiomerically pure forms of serine has been conducted, providing insights into the structural and dynamic differences between these forms (Kitchin et al., 2005).
Synthetic Methods Review : A review of the synthetic methods of DL-serine from different starting materials highlights its importance in various industries like pharmaceuticals, food, and cosmetics (Huang Xue-mei, 2012).
Mechanism of Action
Target of Action
DL-Serine-2,3,3-d3, a deuterium-labeled form of DL-Serine, primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .
Mode of Action
This compound acts as an agonist at the glycine site of NMDA receptors . This means it binds to these receptors and activates them, enhancing their function. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects .
Biochemical Pathways
The activation of NMDA receptors by this compound affects several biochemical pathways. One key pathway is the serine biosynthesis pathway , where this compound can be used to study cancer metabolism . Additionally, it serves as a tool in metabolomics studies to quantify the serine pool within cells and tissues .
Pharmacokinetics
The presence of deuterium in the compound can potentially affect its pharmacokinetic profile, as deuterium substitution has been shown to influence the metabolic stability of drugs .
Result of Action
This compound has been reported to exhibit antiviral activity against the multiplication of tobacco mosaic virus (TMV) . This suggests that the compound’s action can lead to molecular and cellular effects that inhibit viral replication.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature away from light and moisture for optimal stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DL-Serine-2,3,3-d3, like its unlabeled counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on current knowledge and understanding .
Properties
IUPAC Name |
2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1D2,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-FUDHJZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
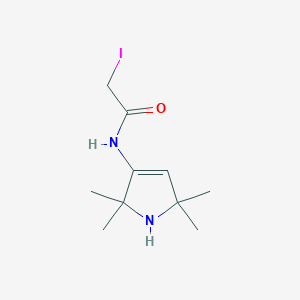

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

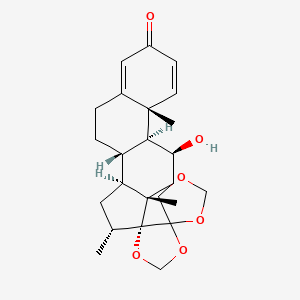

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)
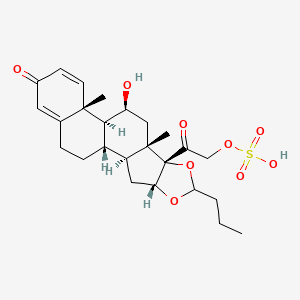
![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)
